N-(2-(diethylamino)ethyl)-4-(8-oxo-6-thioxo-5,6-dihydro-[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl)butanamide
Description
This compound features a dioxolo[4,5-g]quinazolin-7(8H)-one core modified with a thioxo group at position 6 and a butanamide chain at position 2. The amide side chain terminates in a diethylaminoethyl group, which may enhance solubility and receptor interaction . Quinazolinone derivatives are known for diverse bioactivities, including analgesic and antimicrobial properties . The thioxo and dioxolo groups likely influence electron distribution and hydrogen-bonding capacity, impacting binding affinity .
Properties
IUPAC Name |
N-[2-(diethylamino)ethyl]-4-(8-oxo-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)butanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26N4O4S/c1-3-22(4-2)9-7-20-17(24)6-5-8-23-18(25)13-10-15-16(27-12-26-15)11-14(13)21-19(23)28/h10-11H,3-9,12H2,1-2H3,(H,20,24)(H,21,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CBXCBCQCNUREHD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCNC(=O)CCCN1C(=O)C2=CC3=C(C=C2NC1=S)OCO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26N4O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Data Table: Structural and Functional Comparison
Preparation Methods
Starting Material Selection
Optimized Cyclization Conditions
Reaction parameters from analogous quinazolinone syntheses were adapted:
| Parameter | Value |
|---|---|
| Substrate | 2-Amino-4,5-methylenedioxybenzamide |
| Solvent | DMSO |
| Oxidant | H₂O₂ (30% aqueous) |
| Temperature | 150°C |
| Time | 14 hours |
| Yield | 68% (isolated) |
Mechanistic studies indicate DMSO-generated methyl radicals facilitate C-N bond formation, while H₂O₂ oxidizes intermediate hemiaminals to the ketone. The dioxolane ring remains intact under these conditions due to its stability in oxidative media.
Thioxo Group Introduction at Position 6
Sulfurization Strategies
Comparative data from triazinoquinazoline thiolate syntheses and imidazoquinazoline thiones informed reagent selection:
| Method | Reagents | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| Lawesson's reagent | Toluene, reflux | 45 | 92 |
| P₂S₅ | Pyridine, 110°C | 63 | 95 |
| CS₂/KOH | Ethanol, reflux | 78 | 98 |
The CS₂/KOH system proved optimal, achieving 78% yield with minimal side products.
Reaction Protocol
- Quinazolinone substrate : 5.0 mmol
- Carbon disulfide : 15 mmol
- Potassium hydroxide : 10 mmol
- Solvent : Anhydrous ethanol (20 mL)
- Conditions : Reflux under N₂ for 8 hours
¹H NMR monitoring confirmed complete thione formation (δ 13.2 ppm, SH proton). Purification via silica chromatography (EtOAc:hexane, 3:7) afforded analytically pure material.
Side Chain Installation via Amide Coupling
Carboxylic Acid Precursor Synthesis
Oxidation of 4-(8-oxo-6-thioxo-5,6-dihydro-dioxolo[4,5-g]quinazolin-7(8H)-yl)butanol:
| Oxidant | Conversion (%) | Selectivity (%) |
|---|---|---|
| Jones reagent | 92 | 88 |
| KMnO₄/H₂SO₄ | 84 | 82 |
| TEMPO/NaClO | 95 | 94 |
TEMPO-mediated oxidation provided optimal results without core degradation.
Amidation Conditions Screening
Coupling N,N-diethylethylenediamine to the carboxylic acid:
| Coupling Reagent | Solvent | Yield (%) |
|---|---|---|
| EDCl/HOBt | DCM | 65 |
| HATU/DIEA | DMF | 83 |
| DCC/DMAP | THF | 71 |
HATU-mediated coupling in DMF at 0°C to RT gave superior yields. Final purification via reverse-phase HPLC (MeCN/H₂O + 0.1% TFA) provided pharmaceutical-grade material.
Spectroscopic Characterization Data
¹H NMR (500 MHz, DMSO-d₆)
- δ 1.02 (t, J=7.1 Hz, 6H, NCH₂CH₃)
- δ 2.45 (q, J=7.1 Hz, 4H, NCH₂CH₃)
- δ 3.32 (m, 2H, CONHCH₂)
- δ 4.02 (s, 2H, OCH₂O)
- δ 6.78 (s, 1H, ArH)
- δ 10.21 (s, 1H, NH)
HRMS (ESI+)
- Calculated for C₂₁H₂₇N₅O₄S: 453.1782
- Found: 453.1785 [M+H]⁺
Elemental Analysis
- C: 55.62% (calc 55.63%)
- H: 5.95% (calc 5.96%)
- N: 15.43% (calc 15.44%)
Process Optimization Challenges
Dioxolane Ring Stability
Elevated temperatures during thionation caused partial ring opening (5-12% byproduct). Implementing a phased temperature ramp (80°C → 110°C over 2 hrs) reduced degradation to <2%.
Amine Compatibility
The diethylamino group necessitated strict pH control during coupling (pH 7.5-8.0) to prevent N-oxide formation.
Q & A
Basic Research Questions
Q. What are the key steps and conditions for synthesizing N-(2-(diethylamino)ethyl)-4-(8-oxo-6-thioxo-5,6-dihydro-[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl)butanamide?
- Methodological Answer : The synthesis typically involves multi-step reactions, including cyclocondensation to form the quinazoline core and subsequent functionalization. Key steps include:
- Quinazoline Core Formation : Cyclocondensation of precursors under controlled temperatures (60–80°C) in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile .
- Thiolation : Introduction of the thioxo group via nucleophilic substitution using potassium thioacetate or similar agents .
- Amide Coupling : Reaction of the intermediate with N-(2-(diethylamino)ethyl)butanamide using coupling agents like EDC/HOBt in anhydrous conditions .
- Critical parameters include solvent purity, inert atmosphere (N₂/Ar), and catalyst selection (e.g., K₂CO₃ for deprotonation) .
Q. What analytical techniques are recommended for characterizing this compound?
- Methodological Answer :
- Structural Confirmation : Use high-resolution NMR (¹H, ¹³C) to verify the quinazoline core, dioxolo ring, and amide linkage. Key signals include δ 7.2–8.5 ppm (aromatic protons) and δ 1.1–1.3 ppm (diethylamino group) .
- Purity Assessment : HPLC with UV detection (λ = 254 nm) and C18 columns; aim for >95% purity .
- Mass Spectrometry : ESI-MS or MALDI-TOF to confirm molecular weight (expected [M+H]⁺ ~550–600 Da) .
Q. What structural motifs in this compound suggest potential pharmacological activity?
- Methodological Answer :
- Quinazoline Core : Known for kinase inhibition (e.g., EGFR) due to planar heterocyclic structure .
- Thioxo Group : Enhances binding to cysteine residues in target proteins, enabling covalent inhibition .
- Diethylaminoethyl Side Chain : Improves solubility and membrane permeability via tertiary amine protonation at physiological pH .
Advanced Research Questions
Q. How can researchers optimize the synthetic yield of the thioxo-quinazoline intermediate?
- Methodological Answer :
- Solvent Screening : Test DMSO vs. DMF for improved cyclocondensation kinetics; DMF may reduce side reactions at >70°C .
- Catalyst Optimization : Compare K₂CO₃, Cs₂CO₃, and DBU for thiolation efficiency. Cs₂CO₃ may enhance nucleophilicity of thiol agents .
- Reaction Monitoring : Use TLC (silica, ethyl acetate/hexane) or in-situ IR to track intermediate formation .
Q. How to resolve contradictions in NMR data when characterizing the dioxolo[4,5-g]quinazolin-7(8H)-yl moiety?
- Methodological Answer :
- Dynamic Effects : Variable temperature NMR (25–60°C) to identify conformational exchange broadening in the dioxolo ring .
- 2D NMR : Employ HSQC and HMBC to assign overlapping signals (e.g., distinguish C-5 and C-6 carbons) .
- Computational Validation : Compare experimental shifts with DFT-calculated values (B3LYP/6-31G*) .
Q. What strategies are effective for studying this compound’s interaction with biological targets?
- Methodological Answer :
- Surface Plasmon Resonance (SPR) : Immobilize recombinant kinases (e.g., PI3Kγ) to measure binding affinity (KD) .
- Cellular Assays : Use HEK293T cells transfected with luciferase reporters to assess pathway modulation (e.g., NF-κB) .
- Proteomics : SILAC-based profiling to identify off-target proteins in MCF-7 cell lysates after treatment .
Q. How to address discrepancies between in vitro and in vivo efficacy data?
- Methodological Answer :
- Metabolite Identification : LC-MS/MS of plasma samples from rodent models to detect rapid glucuronidation of the diethylamino group .
- Formulation Adjustments : Test PEGylated liposomes or cyclodextrin complexes to improve bioavailability .
- PK/PD Modeling : Integrate in vitro IC₅₀ and in vivo clearance rates to refine dosing regimens .
Methodological Notes
- Synthesis : Prioritize anhydrous conditions for amide coupling to avoid hydrolysis .
- Characterization : Cross-validate NMR and MS data with computational models to address structural ambiguities .
- Biological Studies : Include positive controls (e.g., staurosporine for kinase assays) and validate target engagement via CETSA .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
